molecular formula C3H7NO2 B1284233 DL-Alanine-2-D1 CAS No. 31024-91-6

DL-Alanine-2-D1

Cat. No. B1284233
CAS RN: 31024-91-6
M. Wt: 90.1 g/mol
InChI Key: QNAYBMKLOCPYGJ-VMNATFBRSA-N
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Description

DL-Alanine, also known as d-Alanine (d-Ala), is an atypical amino acid found in both invertebrates and vertebrates. It is an enantiomer of the more common l-Alanine and is present in lower amounts in biological systems. The study of d-Ala has been historically challenging due to the difficulties in chiral resolution and its low abundance. However, with advancements in measurement techniques, there has been a growing interest in the research of d-Ala, particularly in its role within the mammalian nervous and endocrine systems, and its implications in various diseases .

Synthesis Analysis

The synthesis of DL-Alanine derivatives has been explored in several studies. One such derivative, DL-β-(4-Thiazolyl)-α-alanine, was synthesized with good yield through the condensation of 4-thiazolylmethyl chloride and diethyl acetamidomalonate, followed by hydrolysis. The synthesis of its peptides and derivatives, such as the N-carbobenzoxy derivative, has also been achieved, although with varying degrees of difficulty and yield depending on the method used . Another study reported the synthesis of DL-(1-Amino-2-propenyl)phosphonic acid, a strong inhibitor of alanine racemases and D-Ala:D-Ala ligase, through a sequence of oxidation, sulfoxide elimination, and deprotection steps . Additionally, the synthesis of Carbon-14 labeled DL-Alanines has been described, which is significant for tracing and studying the metabolic pathways of alanine .

Molecular Structure Analysis

The molecular structure of DL-Alanine derivatives has been a subject of interest. For instance, the crystal structure of DltA, an enzyme responsible for the d-alanylation of lipoteichoic acid in Gram-positive bacteria, has been determined. This structure has provided insights into the enzyme's substrate specificity and the conformational states it adopts during the catalytic process . Another study determined the molecular-crystal structure of DL-β-(5-bromo-1-uracilyl)-α-alanine, revealing that, unlike free amino acids, this compound does not exhibit a zwitterion structure in its crystalline state .

Chemical Reactions Analysis

DL-Alanine and its derivatives participate in various chemical reactions. The DL-β-(thymin-1-yl)alanine, for example, has been resolved into its optical isomers and polymerized, although the resulting polymers did not show base stacking or interaction with polyadenylic acid . The synthesis of DL-[1-11C]alanine from [11C]HCN has also been reported, which is significant for the enzymatic synthesis of radiolabeled pyruvic acid for positron emission tomography (PET) studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of DL-Alanine derivatives have been explored in some studies. A dl-alanine covalently bonded giant arsenotungstate complex has been synthesized, which exhibits rapid photochromic properties and decent proton conductivity, with a conductivity of 2.830 × 10^-4 S·cm^-1 at 65 °C and 75% relative humidity . This highlights the potential application of DL-Alanine derivatives in materials science, particularly in the development of photoresponsive and conductive materials.

Scientific Research Applications

Incorporation in Bacterial Cell Walls

DL-Alanine-2-D1, particularly in its D-alanine form, plays a crucial role in the structure and function of bacterial cell walls. Research demonstrates its involvement in the esterification of lipoteichoic acid (LTA) and wall teichoic acid (WTA) in bacteria like Bacillus subtilis. This process is essential for maintaining the integrity and functionality of the bacterial cell envelope, which is critical for bacterial survival and pathogenicity (Perego et al., 1995).

Role in Antibiotic Resistance and Pathogenesis

The D-alanylation of teichoic acids in bacteria is a key factor in antibiotic resistance and pathogenesis. Studies have shown that mutations affecting the dlt operon, responsible for D-alanine incorporation into teichoic acids, can significantly impact a bacterium's ability to resist antibiotics and establish infections. This finding is particularly relevant for pathogenic bacteria, suggesting potential targets for new antimicrobial strategies (Wood et al., 2018).

Enzymatic Function and Structural Insights

The enzyme D-alanyl carrier protein ligase (DltA), which is responsible for the adenylation and subsequent incorporation of D-alanine into bacterial cell walls, has been structurally characterized. This provides valuable insights into the molecular mechanisms of D-alanine recognition and utilization, offering avenues for the design of inhibitors targeting gram-positive bacteria, including drug-resistant strains like MRSA (Du et al., 2008).

Impact on Bacterial Colonization and Biofilm Formation

D-Alanine esterification of teichoic acids has been found to be critical for the colonization of host organisms by certain bacteria. For instance, studies on Lactobacillus reuteri revealed that mutations in the dlt operon, leading to the absence of D-alanine in teichoic acids, result in impaired colonization and biofilm formation. This highlights the role of D-alanine modifications in bacterial interaction with host environments and potential implications for probiotic and pathogenic behaviors (Walter et al., 2007).

properties

IUPAC Name

2-amino-2-deuteriopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-VMNATFBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583938
Record name (2-~2~H)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Alanine-2-D1

CAS RN

31024-91-6
Record name (2-~2~H)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Minegishi, R Bergene, P Riesz - International Journal of …, 1980 - Taylor & Francis
Selectively deuterated compounds can be utilized in spin-trapping to obtain conclusive evidence for the structures of the trapped radicals. Radicals formed from DL-alanine-2-d 1 , DL-…
Number of citations: 22 www.tandfonline.com

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